molecular formula C16H31NaO3S B12761063 Hexadecenesulfonic acid, sodium salt CAS No. 4615-13-8

Hexadecenesulfonic acid, sodium salt

Cat. No.: B12761063
CAS No.: 4615-13-8
M. Wt: 326.5 g/mol
InChI Key: MVHWMCQWFWUXEE-GEEYTBSJSA-M
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Description

Sodium hexadecenesulfonate is an anionic surfactant with the chemical formula C16H31NaO3S . It is commonly used in various industrial and scientific applications due to its surfactant properties, which allow it to reduce surface tension in liquids. This compound is particularly valuable in the fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexadecenesulfonate can be synthesized through the sulfonation of hexadecene. The process typically involves the reaction of hexadecene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of sodium hexadecenesulfonate is carried out in large reactors where hexadecene is continuously fed and reacted with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through filtration and drying processes to obtain the final compound in solid form.

Types of Reactions:

    Oxidation: Sodium hexadecenesulfonate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Products may include sulfonic acids or sulfonates with altered alkyl chains.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: New compounds with different functional groups replacing the sulfonate group.

Scientific Research Applications

Sodium hexadecenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an emulsifier in polymerization reactions, particularly in the synthesis of polystyrene.

    Biology: Employed in studies involving cell membranes and surfactant interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The primary mechanism of action of sodium hexadecenesulfonate is its ability to reduce surface tension in liquids. This property allows it to act as an emulsifier, stabilizing mixtures of oil and water. At the molecular level, the compound interacts with hydrophobic and hydrophilic regions, facilitating the formation of micelles and other structures that enhance solubility and dispersion.

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another anionic surfactant with a shorter alkyl chain.

    Sodium octadecyl sulfate: Similar structure but with a longer alkyl chain.

    Sodium hexadecanesulfonate: A closely related compound with a saturated alkyl chain.

Uniqueness: Sodium hexadecenesulfonate is unique due to its unsaturated alkyl chain, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other surfactants may not perform as effectively.

Properties

CAS No.

4615-13-8

Molecular Formula

C16H31NaO3S

Molecular Weight

326.5 g/mol

IUPAC Name

sodium;(E)-hexadec-1-ene-1-sulfonate

InChI

InChI=1S/C16H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+;

InChI Key

MVHWMCQWFWUXEE-GEEYTBSJSA-M

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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